molecular formula C5H9N3O2S B13240806 1-ethyl-1H-imidazole-4-sulfonamide

1-ethyl-1H-imidazole-4-sulfonamide

Cat. No.: B13240806
M. Wt: 175.21 g/mol
InChI Key: LGLKFZXNPWIOHD-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-4-sulfonamide is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the 1-position and a sulfonamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-imidazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-Ethyl-1H-imidazole-4-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    1-Methyl-1H-imidazole-4-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    1-Propyl-1H-imidazole-4-sulfonamide: Similar structure but with a propyl group instead of an ethyl group.

    1-Butyl-1H-imidazole-4-sulfonamide: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-1H-imidazole-4-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .

Biological Activity

1-Ethyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry and biochemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with various molecular targets, synthesis methods, and potential therapeutic applications.

Structural Overview

This compound features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms, and a sulfonamide group (-SO2NH2). This combination enhances the compound's solubility and reactivity, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in various diseases, including cancer and bacterial infections. The compound is believed to inhibit metabolic pathways by modulating receptor activities or directly interacting with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antibacterial properties. A study involving synthesized sulfonamide compounds showed that many derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with minimum inhibitory concentration (MIC) values as low as 0.05 mg/mL were effective against Bacillus subtilis and Enterococcus faecalis .

CompoundMIC (mg/mL)Bacteria Type
4b0.10Gram-positive
90.05Gram-positive
110.05Gram-positive
Amoxicillin0.25Gram-positive

Anticancer Potential

In addition to its antibacterial effects, the compound has been investigated for its anticancer properties. A series of studies focused on sulfonamide derivatives indicated that some compounds exhibited strong inhibitory activity against the V600EBRAF mutation in cancer cells. For example, certain derivatives showed IC50 values as low as 0.49 µM, indicating high potency in inhibiting cancer cell growth .

Case Studies and Research Findings

  • Antibacterial Evaluation : In a comprehensive study, several substituted sulfonamides were synthesized and evaluated for their antibacterial activity using the microbroth dilution assay. The results demonstrated that many compounds exhibited superior activity compared to standard antibiotics like amoxicillin .
  • Anticancer Activity : Another study synthesized new imidazole-linked sulfonamide derivatives that were tested against various cancer cell lines. The most potent compounds showed significant growth inhibition across multiple lines, suggesting their potential as therapeutic agents in oncology .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interact with key enzymes or receptors in metabolic pathways, leading to their therapeutic effects .

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

1-ethylimidazole-4-sulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-2-8-3-5(7-4-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)

InChI Key

LGLKFZXNPWIOHD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)S(=O)(=O)N

Origin of Product

United States

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